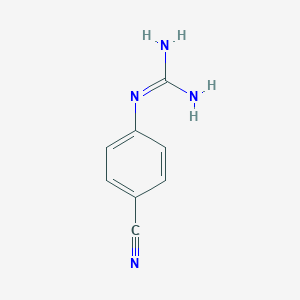

1-(4-Cyanophenyl)guanidine

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-(4-cyanophenyl)guanidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N4/c9-5-6-1-3-7(4-2-6)12-8(10)11/h1-4H,(H4,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTDGLZSKNFJBER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#N)N=C(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90589935 | |

| Record name | N''-(4-Cyanophenyl)guanidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90589935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5637-42-3 | |

| Record name | N-(4-Cyanophenyl)guanidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5637-42-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N''-(4-Cyanophenyl)guanidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90589935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-cyanophenyl)guanidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.118.449 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1 4 Cyanophenyl Guanidine and Its Derivatives

Established Synthetic Routes for 1-(4-Cyanophenyl)guanidine

The preparation of this compound is well-documented, with specific routes being favored for their efficiency and applicability in larger-scale production.

A prominent and widely cited method for synthesizing this compound hydrochloride is the reaction of 4-cyanoaniline hydrochloride with an aqueous solution of cyanamide (B42294). tandfonline.comresearchgate.net This condensation reaction is a direct approach to forming the guanidine (B92328) moiety onto the phenyl ring. The process typically involves heating the reactants in a suitable high-boiling solvent. For instance, an efficient protocol has been developed where the reaction is carried out in diglyme. tandfonline.comresearchgate.net This method is noted for its cost-effectiveness and potential for large-scale production, which is crucial for manufacturing pharmaceutical intermediates. researchgate.net

Research has explored various conditions to optimize this reaction, focusing on solvent choice and temperature to maximize yield and purity.

Table 1: Reported Reaction Conditions for the Synthesis of this compound Hydrochloride

| Starting Materials | Solvent | Conditions | Outcome | Reference(s) |

|---|---|---|---|---|

| 4-Cyanoaniline hydrochloride, Aqueous Cyanamide | Diglyme | Heating | Efficient synthesis of the target compound. | tandfonline.comresearchgate.netresearchgate.net |

Guanylation Reactions in the Synthesis of Guanidine-Core Compounds

Guanylation reactions represent a broad class of chemical transformations that install a guanidine functional group. nih.govmdpi.com These reactions are fundamental in synthesizing a diverse array of guanidine-containing compounds and have shifted from classical methods, which often use toxic reagents and produce significant waste, to more atom-economical catalytic alternatives. rsc.orgmdpi.com

The direct catalytic guanylation of amines with carbodiimides is considered one of the most efficient and atom-economical strategies for creating N-substituted guanidines. rsc.orgsioc-journal.cn This method involves the addition of an amine's N-H bond across one of the C=N double bonds of a carbodiimide. researchgate.net The reaction is versatile and can be used to synthesize di-, tri-, and tetra-substituted guanidines. researchgate.net While the direct reaction can occur under harsh conditions without a catalyst, the development of catalytic systems has significantly broadened its scope and applicability under milder conditions. researchgate.net

The field of guanidine synthesis has been significantly advanced by the introduction of metal-mediated catalytic systems. rsc.org Since 2003, numerous catalysts based on transition metals, main-group metals, and rare-earth metals have been developed for the guanylation of amines with carbodiimides. sioc-journal.cnresearchgate.net These catalysts facilitate the reaction under mild conditions and are compatible with a wide range of functional groups. organic-chemistry.org

Catalytic systems explored for this transformation include:

Titanium (IV) Complexes : Imido titanium(IV) complexes were among the first reported catalysts for the guanylation of aromatic amines. rsc.org

Zinc-based Catalysts : Commercially available and inexpensive catalysts like diethylzinc (B1219324) (ZnEt₂) have been used for the modular synthesis of phenyl-guanidines in very high yields. nih.govmdpi.com

Lanthanide Catalysts : Simple lanthanide amides and triflates (e.g., Scandium(III) triflate, Ytterbium triflate) have proven to be highly efficient catalysts for the guanylation of various amines, even in aqueous media or under solvent-free conditions. organic-chemistry.orgthieme-connect.com

Lithium and Aluminum Amides : These main group metal amides have also been developed as effective catalysts for the guanylation of amines. acs.org

Table 2: Selected Catalytic Systems for the Guanylation of Amines with Carbodiimides

| Catalyst Type | Example Catalyst | Substrates | Key Advantages | Reference(s) |

|---|---|---|---|---|

| Main Group Metal | Diethylzinc (ZnEt₂) | Amines, Carbodiimides | Inexpensive, commercially available, high yields, 100% atom economy. | nih.govmdpi.com |

| Main Group Metal | Lithium Hexamethyldisilazide (LiN(SiMe₃)₂) | Aromatic Amines, Carbodiimides | Pioneering catalyst for this transformation. | nih.gov |

| Transition Metal | Imido Titanium(IV) Complexes | Aromatic Amines, Carbodiimides | First catalytic construction of guanidines from aromatic amines. | rsc.org |

| Rare-Earth Metal | Scandium(III) Triflate (Sc(OTf)₃) | Various Amines, Cyanamide | Proceeds efficiently in water, mild conditions. | organic-chemistry.orgthieme-connect.com |

Microwave-Assisted Synthesis of Guanidine-Containing Heterocycles

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. nycu.edu.twmdpi.com This technology has been successfully applied to the synthesis of guanidines and, particularly, guanidine-containing heterocycles. nycu.edu.twtubitak.gov.trtandfonline.com The ionic nature of reactants like guanidinium (B1211019) salts makes them highly receptive to microwave irradiation. tubitak.gov.tr

Microwave irradiation can significantly enhance the efficiency of multi-step syntheses and multi-component reactions. nycu.edu.twmdpi.com For example, an efficient method for synthesizing N,N'-di(Boc)-protected guanidines on a soluble polymer support was developed using multi-step microwave irradiation, which drastically reduced reaction times from hours to minutes. nycu.edu.tw In the context of this compound derivatives, microwave-assisted synthesis has been explored to optimize the final step in the production of Rilpivirine, successfully reducing the reaction time from 69 hours to 90 minutes. nih.gov This demonstrates the significant potential of microwave technology to create more efficient and green synthetic processes in the production of complex, guanidine-containing molecules. nih.govmdpi.com

Synthesis of Quinazoline (B50416) Derivatives from Guanidines

The synthesis of quinazoline and quinazolinone scaffolds, which are important heterocyclic compounds in medicinal chemistry, can be effectively achieved using guanidine derivatives as key starting materials. rsc.orgrsc.org Several strategies have been developed that employ guanidines in cyclization and condensation reactions to form the quinazoline core.

One prominent method involves the microwave-assisted, iron-catalyzed cyclization of substituted 2-halobenzoic acids with amidines, including guanidine, to produce quinazolinone derivatives. rsc.orgrsc.orgresearchgate.net This approach is noted for its efficiency even with less reactive substrates like guanidines. rsc.org Another effective strategy is the microwave-assisted direct condensation of N-arylamidines or guanidines with various aldehydes, which yields 2-sec-amino substituted quinazoline derivatives. frontiersin.org

The Biginelli reaction, a classic multi-component reaction, has also been adapted for this purpose. A one-pot, microwave-assisted Biginelli reaction using guanidine hydrochloride, an aromatic aldehyde, and cyclohexanone (B45756) successfully produces hexahydroquinazolin-2-amine derivatives. e-journals.in Furthermore, amino-quinazolin-4(3H)-one can be synthesized through the reaction of methyl anthranilate with guanidine in the presence of sodium ethoxide, albeit in moderate yields. ekb.eg These methods highlight the versatility of guanidines as foundational building blocks in the synthesis of a diverse range of quinazoline-based molecules.

Efficiency and Yield Considerations in Microwave Synthesis

Microwave-assisted synthesis has emerged as a superior alternative to conventional heating methods for preparing quinazoline derivatives from guanidines, offering significant improvements in reaction times and yields. frontiersin.orgnih.gov The use of microwave irradiation (MWI) can dramatically reduce reaction times from several hours to mere minutes. frontiersin.org

In the iron-catalyzed cyclization of 2-halobenzoic acids with guanidine, microwave heating leads to moderate yields, typically ranging from 45% to 55%, depending on the specific conditions such as the choice of solvent (water or DMF) and the presence of a ligand like L-proline. rsc.orgresearchgate.net Research has demonstrated that MWI is an efficient, mild, and environmentally friendly method that not only shortens reaction times but also often increases product yields compared to traditional heating. nih.gov

| Synthesis Method | Key Reagents | Conditions | Yield | Reaction Time | Reference(s) |

| Biginelli-type Reaction | Guanidine HCl, Aromatic Aldehyde, Cyclohexanone | Microwave, Solvent-free | 85-99% | 1-2 min | e-journals.in |

| Iron-Catalyzed Cyclization (Method A) | Guanidine, 2-Halobenzoic Acid, FeCl₃, Cs₂CO₃ | Microwave, H₂O | 45% | 30 min | rsc.org |

| Iron-Catalyzed Cyclization (Method B) | Guanidine, 2-Halobenzoic Acid, FeCl₃, L-proline, Cs₂CO₃ | Microwave, H₂O | 50% | 30 min | rsc.org |

| Iron-Catalyzed Cyclization (Method D) | Guanidine, 2-Halobenzoic Acid, FeCl₃, L-proline, Cs₂CO₃ | Microwave, DMF | 55% | 30 min | rsc.org |

| Condensation with N'-(substituted-2-cyanophenyl)-N,N-dimethyl-formamidine | Dialkyl amino (phenyl)methylphosphonates | Microwave, i-PrOH/HOAc (4:1), 100°C | High | 20 min | nih.govnih.gov |

Synthesis of Derivatized this compound Analogues

This compound is a crucial precursor in the synthesis of key pyrimidine (B1678525) intermediates, most notably for the production of the non-nucleoside reverse transcriptase inhibitor, Rilpivirine. nih.govtandfonline.comd-nb.info An efficient, cost-effective, and scalable protocol involves a two-step approach. tandfonline.com First, this compound hydrochloride is prepared by reacting 4-cyanoaniline hydrochloride with aqueous cyanamide. tandfonline.com This intermediate is then reacted with ethyl 3-oxopropanoate (B1240783), which is generated in situ from ethyl acetate (B1210297) and methyl formate, to produce the pyrimidine intermediate, 4-((4-hydroxypyrimidin-2-yl)amino)benzonitrile (13). tandfonline.com Subsequent chlorination of this intermediate with a reagent like phosphorus oxychloride (POCl₃) yields the final target, 4-((4-chloropyrimidin-2-yl)amino)benzonitrile (B120616) (3), a key building block for Rilpivirine. nih.govtandfonline.com

The synthesis of carbohydrate-guanidine conjugates is an area of interest, particularly for creating analogs of naturally occurring structures like the β-glucosyl-arginine (GlcβArg) linkage found in certain glycoproteins. nih.gov A general methodology has been developed to create such analogs, which can incorporate a spacer between the sugar and the guanidine group. nih.gov

The synthesis is accomplished by reacting a fully acetylated sugar unit that contains a free amino group with bis-Boc-thiourea. nih.gov This reaction sequence effectively converts the amino group into a protected guanidine functionality. This approach has been successfully used to create analogs of the GlcβArg linkage with either an acetamido or a triazole spacer. nih.gov The same fundamental methodology has also been extended to the synthesis of cationic glucolipids, demonstrating its versatility in creating diverse guanidinylated molecules. nih.gov

Complex, multi-functional derivatives of this compound have been synthesized for specific biochemical applications. nih.gov One notable example is a biotinylated and coumarin-substituted N,N'-diarylguanidine designed as a labeled ligand for studying sweet taste receptors. nih.govscispace.com

This intricate molecule incorporates several key features:

A This compound core.

A coumarin moiety, which acts as a fluorescent tag to enable spectroscopic analysis of the ligand binding to taste receptors. nih.gov

A biotin group, which serves as an anchor for affinity purification of the receptor proteins. nih.gov

The full chemical name for this ligand is 2-(carboxymethyl)-3-(4-cyanophenyl)-1-(3-(((((((hexahydro-2-oxo-1H-thieno[3,4-d]imidazol-4-yl)butyl)carbonyl)amino)ethylamino)carbonyl)methyl)-4-methyl-2-oxobenzopyran-7-yl)guanidine. nih.gov The synthesis of this compound demonstrates the chemical tractability of the this compound scaffold, allowing for the attachment of complex functional groups to create sophisticated molecular probes. nih.govscispace.com

One-pot reactions provide an efficient pathway for the synthesis of N,N'-disubstituted guanidines, including derivatives of this compound. rsc.orgnih.gov A notable method involves a one-pot, three-step synthesis starting from N-chlorophthalimide, an isocyanide, and an amine. rsc.orgnih.gov The reaction proceeds through an N-phthaloylguanidine intermediate, which is then deprotected to yield the final disubstituted guanidine. rsc.org

This methodology has been successfully applied to synthesize 2-(4-Cyanophenyl)-1-(4-fluorophenyl)guanidine hydrochloride . rsc.org The synthesis was achieved according to the general one-pot procedure, yielding the pure product as a beige solid. rsc.org The reported yield for this specific derivative was 27%. rsc.org Other one-pot procedures for creating substituted guanidines include methods mediated by the Ph₃P/I₂ system from aryl isothiocyanates and amines, and palladium-catalyzed carbonylative coupling of cyanamide and aryl halides followed by amination. researchgate.netorganic-chemistry.org These methods offer versatile and efficient routes to a wide range of substituted guanidines from readily available starting materials. researchgate.netorganic-chemistry.org

Advanced Research on Biological Activities and Mechanisms of Action

Antiviral Activities and Applications

The guanidinium (B1211019) group, a key feature of 1-(4-cyanophenyl)guanidine, is instrumental in the design of potent antiviral compounds, particularly those targeting the human immunodeficiency virus (HIV).

This compound serves as a crucial starting material in the synthesis of Rilpivirine, a second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI). nih.govd-nb.info Rilpivirine is a highly potent antiretroviral drug used in the treatment of HIV-1 infection. nih.gov The synthesis of a key intermediate for Rilpivirine, 4-((4-chloropyrimidin-2-yl)amino)benzonitrile (B120616), can be achieved through a two-step process starting with this compound hydrochloride. tandfonline.comtandfonline.com This process involves the reaction of 4-cyanoaniline hydrochloride with aqueous cyanamide (B42294) to produce this compound hydrochloride, which is then reacted with in-situ generated ethyl 3-oxopropanoate (B1240783) to form a pyrimidine (B1678525) intermediate that is subsequently chlorinated. tandfonline.comtandfonline.com

Another synthetic route involves the cyclization of this compound with diethyl 2-(ethoxymethylene)malonate to form a pyrimidine moiety, which is then converted to the desired intermediate. nih.govd-nb.inforesearchgate.net Although this method is straightforward, the cost of the starting material, this compound, can be a limiting factor for large-scale industrial applications. nih.govd-nb.info

NNRTIs are a critical component of highly active antiretroviral therapy (HAART) for HIV-1, valued for their high tolerability and low toxicity. nih.govd-nb.info They function by binding to a specific site on the HIV-1 reverse transcriptase enzyme, thereby inhibiting its activity and preventing the conversion of viral RNA into DNA. researchgate.netresearchgate.net Rilpivirine, synthesized from this compound, is a prominent example of a second-generation NNRTI. nih.govd-nb.info These newer NNRTIs, like Rilpivirine and Etravirine, have been developed to overcome the challenge of rapid drug resistance that limited the clinical use of first-generation NNRTIs. nih.govd-nb.inforesearchgate.netnewdrugapprovals.org

The pyrimidine scaffold, often derived from this compound, is a cornerstone in the development of potent anti-HIV-1 agents. tandfonline.com Diarylpyrimidine (DAPY) derivatives, a class of NNRTIs that includes Rilpivirine and Etravirine, have demonstrated superior activity against both wild-type and mutant strains of HIV-1. researchgate.net Research has shown that novel DAPYs with a ketone hydrazone substituent exhibit excellent activity against wild-type HIV-1. nih.gov For instance, 2-bromophenyl-2-[(4-cyanophenyl)amino]-4-pyrimidinone hydrazone has shown potent anti-HIV-1 activity with a high selectivity index. nih.gov Another analog, the 4-methyl phenyl derivative, has demonstrated broad-spectrum HIV inhibitory activity against both wild-type and a double-mutated resistant strain of HIV-1. nih.gov These findings underscore the importance of the pyrimidine structure in designing new and effective NNRTIs.

Antimicrobial Properties and Investigations

The guanidinium group is a recurring structural motif in compounds exhibiting antimicrobial activity. Its positive charge at physiological pH allows for interactions with negatively charged components of bacterial cells, contributing to its antibacterial effects. d-nb.infofrontiersin.org

Guanidine-containing compounds have demonstrated efficacy against both Gram-positive and Gram-negative bacteria. mdpi.com The guanidinium motif is associated with enhanced uptake into bacterial cells, particularly in Gram-negative bacteria. d-nb.infonih.govacs.org For example, dicationic bisguanidine-arylfuran derivatives have shown good activity against antibiotic-resistant Gram-negative bacteria such as Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Escherichia coli. nih.gov Studies on guanidine-core small molecules have also indicated promising therapeutic potential against clinical isolates of both Gram-negative and Gram-positive bacteria. mdpi.com The substitution pattern around the guanidine (B92328) moiety significantly influences the antibacterial activity, likely due to effects on lipophilicity and bioavailability. mdpi.com

Table 1: Antibacterial Activity of a Guanidinium Compound (L15)

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Methicillin-resistant Staphylococcus aureus (MRSA) | 1.5 µM d-nb.infotum.deacs.org |

| Escherichia coli | 12.5 µM d-nb.info |

A key mechanism of action for some guanidinium-based antibiotics involves the targeting of essential bacterial enzymes. d-nb.info One such target is signal peptidase IB (SpsB), an essential enzyme for protein secretion in bacteria. d-nb.infotum.deacs.org Affinity-based protein profiling has identified SpsB as a target for certain guanidinium compounds. d-nb.infotum.de The interaction with SpsB leads to its activation, resulting in the dysregulation of protein secretion and ultimately causing cell death. nih.govtum.deacs.org Molecular dynamics simulations have shown that the guanidinium group can form hydrogen bonds with amino acid residues in the active site of SpsB, highlighting the crucial role of this functional group in target binding. nih.govacs.org This unconventional mechanism of action presents a promising avenue for the development of new antibiotics to combat resistant bacterial strains. d-nb.infotum.de

Anti-MRSA Activity of Guanidinium Compounds

The rise of multidrug-resistant bacteria, particularly Methicillin-resistant Staphylococcus aureus (MRSA), presents a significant global health challenge, necessitating the development of novel antimicrobial agents. google.comfrontiersin.org Guanidinium-containing compounds have emerged as a promising class of molecules in this pursuit. d-nb.infonih.gov Their positive charge at physiological pH facilitates interaction with and disruption of negatively charged bacterial cell membranes, a key mechanism of their antibacterial action. d-nb.infofrontiersin.org

Recent research has highlighted the potent anti-MRSA activity of various guanidinium compounds. For instance, a novel guanidinium compound, L15, demonstrated significant activity against MRSA with a minimum inhibitory concentration (MIC) of 1.5 µM. d-nb.info The mechanism of action for L15 is thought to involve targeting the bacterial cell membrane, leading to depolarization and cell death. d-nb.info Structure-activity relationship studies of L15 and related compounds have consistently shown that the guanidinium group is essential for their antibacterial efficacy. d-nb.info

Furthermore, isopropoxy benzene (B151609) guanidine (IBG) has shown potent bactericidal activity against multi-resistant S. aureus, including MRSA. frontiersin.org IBG acts by disrupting the cell membrane potential and integrity. frontiersin.org Notably, the isopropoxy substitution on the benzene ring was found to be a key determinant of its enhanced activity compared to other analogs. frontiersin.org

Synthetic polymers incorporating guanidinium moieties have also been developed as effective agents against MRSA. Guanidinium-based synthetic antimicrobial peptides (SAMPs) have demonstrated high potency, with diblock copolymer structures being particularly effective at reducing intracellular MRSA. nih.gov Additionally, polycarbonate polymers functionalized with guanidinium groups have shown superior efficacy in killing MRSA compared to conventional antibiotics. google.com

Table 1: Anti-MRSA Activity of Selected Guanidinium Compounds

| Compound/Material | Target Organism | Key Findings |

| L15 | MRSA | MIC of 1.5 µM; targets bacterial cell membrane. d-nb.info |

| Isopropoxy benzene guanidine (IBG) | Multi-resistant S. aureus (including MRSA) | Disrupts cell membrane potential and integrity. frontiersin.org |

| Guanidinium-based SAMPs (diblock) | Intracellular MRSA | Reduced intracellular MRSA by two-fold. nih.gov |

| Guanidinium-functionalized polycarbonates | MRSA | Higher efficacy and lower MIC values than traditional antibiotics. google.com |

Antifungal Activities

Guanidine derivatives have demonstrated significant potential as antifungal agents, addressing the growing concern of fungal infections and drug resistance. mdpi.comacs.orgnih.gov The unique chemical properties of the guanidine group contribute to its ability to interfere with fungal cell processes. d-nb.infonih.gov

Research has shown that various guanidine-containing compounds exhibit broad-spectrum antifungal activity. For example, new linear and macrocyclic guanidines have been synthesized and tested against clinically relevant Candida species, with some macrocyclic compounds showing inhibitory activity in the micromolar range, in some cases surpassing the efficacy of fluconazole. acs.org One such derivative also displayed high activity against Aspergillus species, comparable to amphotericin B and itraconazole. acs.org

The mechanism of antifungal action for some guanidine derivatives involves the inhibition of ergosterol (B1671047) biosynthesis, a critical component of the fungal cell membrane. nih.gov Thiazoyl guanidine derivatives have been identified as novel antifungal agents that target a new enzyme in this pathway. nih.gov This not only provides a new avenue for antifungal drug development but also offers a potential solution for overcoming resistance to existing azole-based drugs. nih.gov A particular compound from this class, 6h, showed potent activity against Aspergillus fumigatus and was effective against azole-resistant strains. nih.gov

Furthermore, a newly synthesized spermidine (B129725) tri-substituted guanidine compound, LQOF-G2-S, has shown promising antifungal activity against several fungal species on the WHO Fungi Priority Pathogens List, including Cryptococcus neoformans, Cryptococcus gattii, Paracoccidioides brasiliensis, and Paracoccidioides lutzii, with a high selectivity index. nih.gov

Table 2: Antifungal Activity of Selected Guanidine Derivatives

| Compound Class | Target Fungi | Key Findings |

| Macrocyclic guanidines | Candida spp., Aspergillus spp. | Micromolar range MIC; some more effective than fluconazole. acs.org |

| Thiazoyl guanidines (e.g., 6h) | Aspergillus fumigatus (including azole-resistant strains) | Inhibit ergosterol biosynthesis; efficacy equivalent to voriconazole (B182144) in a murine model. nih.gov |

| Spermidine tri-substituted guanidines (LQOF-G2-S) | Cryptococcus spp., Paracoccidioides spp. | High antifungal activity and selectivity index (>10). nih.gov |

Anticancer and Antiproliferative Potentials

The guanidinium moiety is a recurring structural motif in a variety of natural and synthetic compounds that exhibit anticancer and antiproliferative properties. d-nb.infonih.gov Its ability to engage in multiple non-covalent interactions allows guanidine derivatives to bind to various biological targets implicated in cancer progression, such as enzymes and nucleic acids. d-nb.inforesearchgate.net

Modulation of Biological Pathways in Cancer Research

Guanidine-based compounds have been shown to modulate several biological pathways crucial to cancer cell proliferation and survival. mdpi.comchemimpex.com For instance, certain 3,4′-substituted diaryl guanidinium derivatives have demonstrated potent cytotoxicity in various cancer cell lines, including leukemia, breast, and cervical cancer. mdpi.com These compounds can inhibit key signaling pathways, such as the ERK1/2 pathway, and affect the phosphorylation of proteins like EGFR, Src, STAT3, and Akt. mdpi.com

Specifically, a 3,4′-bis-guanidinium diphenyl derivative was found to induce apoptosis in colorectal cancer cells and inhibit BRAF, a key protein in the MAPK/ERK signaling pathway, through a proposed allosteric mechanism. mdpi.com The cyanophenyl group, as present in this compound, is a feature in compounds studied for their potential to modulate such pathways. chemimpex.com The versatility of the guanidine scaffold allows for systematic structural modifications to enhance cytotoxicity and explore structure-activity relationships, leading to the development of more potent anticancer agents. mdpi.com

Enzyme Inhibition in Cancer Therapy (e.g., Kinases like FLT3)

Protein kinases are critical regulators of cellular processes, and their dysregulation is a hallmark of many cancers, making them prime targets for therapeutic intervention. nih.govrmit.edu.vn Guanidinium-based compounds have been investigated as inhibitors of various kinases involved in cancer. nih.govresearchgate.net

Considering the structural similarities between the multi-kinase inhibitor sorafenib (B1663141) and certain bis-guanidinium derivatives, researchers have explored the kinase inhibitory potential of such compounds. nih.govresearchgate.net While some 4,4'-bis-guanidinium derivatives with known cytotoxicity did not show inhibition of a panel of kinases, novel 3,4'-substituted derivatives exhibited significant inhibition of the RAF-1/MEK-1 pathway. nih.gov

Furthermore, novel guanidine derivatives have been designed as selective dual inhibitors of Src/Abl kinases, which are implicated in leukemia. rmit.edu.vn One such derivative, compound 3b, demonstrated potent and selective inhibition of Src and Abl kinases with IC50 values of 0.25 µM and 0.08 µM, respectively. rmit.edu.vn This compound was significantly more potent against these target kinases compared to other kinases like EGFR, VEGFR-2, and B-raf. rmit.edu.vn Although direct inhibition of FMS-like tyrosine kinase 3 (FLT3) by this compound itself is not explicitly detailed in the provided context, the broader success of guanidine derivatives as kinase inhibitors suggests the potential for developing such targeted agents.

DNA as a Target for Guanidine Derivatives

DNA is a primary target for many anticancer drugs. The positively charged guanidinium group can interact with the negatively charged phosphate (B84403) backbone of DNA, as well as engage in hydrogen bonding and cation-π interactions with the nucleobases, making guanidine derivatives potential DNA-binding agents. nih.govnih.govresearchgate.net

The interaction is not limited to simple electrostatic attraction. The planar structure of the guanidinium group allows for specific hydrogen bonding patterns with the base pairs in the DNA grooves. aip.org Furthermore, guanidinium-functionalized molecules like calixarenes can condense DNA, with the nature of the condensation depending on the macrocycle's structure and lipophilicity. acs.org This ability to bind and alter DNA structure underscores the potential of guanidine derivatives as anticancer agents that target DNA. nih.govrsc.org

Evaluation as LSD1 Inhibitors with Anti-proliferative Properties

Lysine-specific demethylase 1 (LSD1) has emerged as a significant therapeutic target in oncology due to its role in epigenetic regulation and its overexpression in various cancers. nih.govbohrium.com A number of LSD1 inhibitors have been developed, with some incorporating a guanidine or a related moiety to interact with the enzyme's active site. uni-regensburg.deresearchgate.net

Researchers have designed and synthesized series of 3-amino/guanidine substituted phenyl oxazoles as potential LSD1 inhibitors. uni-regensburg.deresearchgate.netfrontiersin.org The design often takes into account the key pharmacophore features of known inhibitors. uni-regensburg.defrontiersin.org In one study, several of these phenyl oxazole (B20620) derivatives with a guanidine group showed good in vitro inhibitory activity against LSD1. frontiersin.org For example, compounds with IC50 values in the range of 9.5 to 16.1 µM have been reported. frontiersin.org

Docking studies suggest that the guanidine group can form hydrogen bonds with key residues in the LSD1 active site, such as glutamate (B1630785) (Glu) and arginine (Arg). researchgate.netfrontiersin.org Beyond direct enzyme inhibition, these compounds have also demonstrated significant anti-proliferative effects in cancer cell lines. uni-regensburg.deresearchgate.net Interestingly, the cytotoxicity of some of these compounds in cell culture was found to be much higher than their in vitro enzymatic inhibition might suggest, hinting at the possibility of multiple mechanisms of action or targeting other cellular components. frontiersin.org The development of (4-cyanophenyl)glycine derivatives as reversible LSD1 inhibitors further highlights the relevance of the cyanophenyl scaffold in targeting this enzyme. nih.govnih.gov

Table 3: LSD1 Inhibition and Anti-proliferative Activity of Phenyl Oxazole Derivatives

| Compound Type | Target | Activity |

| Phenyl oxazole with guanidine | LSD1 | IC50 = 9.5 µM - 16.1 µM (in vitro). frontiersin.org |

| Phenyl oxazole derivatives | MDA-MB-231 breast cancer cells | IC50 = 1.035–1.328 nM (in cellulo). frontiersin.org |

| (4-cyanophenyl)glycine derivatives | LSD1 | Reversible inhibition. nih.govnih.gov |

Cytotoxicity Against Carcinoma Cell Lines

The guanidine moiety is a structural feature in various compounds exhibiting antiproliferative activities. nih.gov Derivatives of this compound have been investigated for their cytotoxic effects against several human carcinoma cell lines. Research into related structures, such as 4-cyanophenyl substituted thiazol-2-ylhydrazones, has shown significant anticancer efficacy against colorectal carcinoma (HCT-116) and breast cancer (MCF-7) cell lines, with many of these compounds demonstrating higher activity than the cisplatin (B142131) positive control. researchgate.net

For instance, studies on N-phenyl guanidine derivatives revealed that a hybrid compound containing a piperidine (B6355638) ring was generally the most cytotoxic, with IC₅₀ values below 10 µM in several cancer cell lines. nih.gov Another study on pyrimidine tethered benzamide (B126) derivatives showed that some compounds exhibited potent anticancer activity against non-small cell lung cancer (A-549), colorectal cancer (HCT-116), pancreatic cancer (PANC-1), and cervical cancer (HeLa) cell lines. asianpubs.org Specifically, compounds 2-(2-(2-hydroxy-3-methylbenzylidene) hydrazinyl)-4-(4-cyanophenyl)thiazole and 2-(2-((pentafluorophenyl)methylene)-hydrazinyl)-4-(4-cyanophenyl)thiazole showed optimal GI₅₀ values of 1.0 ± 0.1 µM and 1.7 ± 0.3 µM, respectively, against MCF-7 cells. researchgate.net Against HCT-116 cells, several derivatives demonstrated GI₅₀ values in the low micromolar range. researchgate.net The mechanism for some of these cytotoxic compounds involves the induction of caspase-dependent apoptosis. researchgate.net

While direct cytotoxicity data for this compound itself is not extensively detailed in the provided results, its role as a key intermediate in synthesizing these active anticancer agents is well-established. chemimpex.comresearchgate.net The research on its derivatives suggests that the 4-cyanophenylguanidine scaffold is a promising base for developing new anticancer therapeutics. researchgate.net

| Derivative Compound | Carcinoma Cell Line | Activity (GI₅₀/IC₅₀ in µM) | Reference |

|---|---|---|---|

| 2-(2-(2-hydroxy-3-methylbenzylidene) hydrazinyl)-4-(4-cyanophenyl)thiazole (3f) | MCF-7 (Breast) | 1.0 ± 0.1 | researchgate.net |

| 2-(2-((pentafluorophenyl)methylene)-hydrazinyl)-4-(4-cyanophenyl)thiazole (3a′) | MCF-7 (Breast) | 1.7 ± 0.3 | researchgate.net |

| (2-(2-(3-bromothiophen-2-yl) methylene)hydrazinyl)-4-(4-cyanophenyl)thiazole (3b′) | HCT-116 (Colorectal) | 1.6 ± 0.2 | researchgate.net |

| 2-(2-(2-hydroxy-3-methylbenzylidene) hydrazinyl)-4-(4-cyanophenyl)thiazole (3f) | HCT-116 (Colorectal) | 1.6 ± 0.1 | researchgate.net |

| 2-(2-(2,6-dichlorobenzylidene)hydrazinyl)-4-(4-cyanophenyl) thiazole (B1198619) (3n) | HCT-116 (Colorectal) | 1.1 ± 0.5 | researchgate.net |

| 2-(2-(1-(4-fluorophenyl)ethylidene)hydrazinyl)-4-(4-cyanophenyl)thiazole (3w) | HCT-116 (Colorectal) | 1.5 ± 0.8 | researchgate.net |

| N-phenyl guanidine derivative with piperidine ring (6i) | U-937 (Leukemia) | <10 | nih.gov |

| N-phenyl guanidine derivative with piperidine ring (6i) | HL-60 (Leukemia) | <10 | nih.gov |

Neuropharmacological Research and Neurological Disorders

This compound hydrochloride serves as a crucial building block in pharmaceutical research, particularly in the development of drugs aimed at treating neurological disorders. chemimpex.comchemimpex.com Its structure is leveraged in medicinal chemistry to synthesize novel therapeutic agents that can modulate biological pathways associated with these conditions. chemimpex.com

One significant area of research is the development of inhibitors for β-secretase (BACE1), an enzyme implicated in the pathology of Alzheimer's disease. rsc.org Guanidine derivatives have been developed as BACE1 inhibitors, with the goal of preventing the formation of amyloid plaques, a hallmark of the disease. rsc.org Although this compound itself is not the final active inhibitor, it represents a key structural component or intermediate in the synthesis of more complex molecules designed for this purpose. rsc.org

Furthermore, research into guanidine derivatives has explored their potential as ligands for α2-adrenoceptors, which are targets for antidepressant drugs. acs.org The synthesis and evaluation of new guanidine derivatives have been conducted to find antagonists for these receptors. acs.org The compound also plays a role in the synthesis of agents targeting other neurological conditions, as seen in the development of cholinesterase inhibitors for Alzheimer's disease. mdpi.com Natural guanidine derivatives have demonstrated potent inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). mdpi.com

Other Biological Applications and Mechanisms

The guanidine group is a key feature in many enzyme inhibitors, and this compound is a precursor for synthesizing such molecules. chemimpex.com Guanidinium-based drugs are known to treat various conditions by inhibiting enzymes. acs.org The guanidinium cation can interact strongly with acidic amino acid residues (like aspartate and glutamate) in the active sites of enzymes, potentially leading to inhibition. acs.org

Specific examples of enzyme inhibition by derivatives include:

Mitochondrial F1F0 ATP hydrolase: Substituted guanidine derivatives have been prepared and evaluated as potent and selective inhibitors of this enzyme, which could have applications as cardioprotective agents. nih.gov

β-Secretase (BACE1): As mentioned previously, acyl guanidine derivatives have been developed as BACE1 inhibitors, a key target in Alzheimer's disease research. rsc.org

Na+/H+ exchanger type 1 (NHE-1): Guanidine is a crucial moiety in several clinical and experimental NHE-1 inhibitors, which have cytoprotective and anti-ischemic properties. nih.govrrpharmacology.ru

Urokinase-type plasminogen activator (uPA): (4-Aminomethyl)phenylguanidine derivatives have been developed as highly selective inhibitors of uPA, an enzyme linked to tumor metastasis. pnas.org

Cholinesterases: Natural guanidine derivatives have shown potent inhibition of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes relevant to Alzheimer's disease. mdpi.com

Derivatives of this compound have demonstrated notable anti-inflammatory properties. researchgate.netnih.gov The guanidine functional group is present in compounds that can modulate inflammatory pathways. For example, certain novel guanidine derivatives of quinazoline-2,4(1H,3H)-dione have been synthesized and shown to inhibit the pro-inflammatory activation of murine macrophages and reduce neutrophil infiltration and edema in models of acute lung injury. rrpharmacology.rudntb.gov.uacyberleninka.ru One such derivative was found to significantly inhibit the secretion of the pro-inflammatory cytokine IL-6. dntb.gov.ua

The mechanism of anti-inflammatory action for some related compounds involves the inhibition of cyclooxygenase (COX) enzymes, which are central to the inflammation process. mdpi.com While the direct COX-inhibitory activity of this compound is not specified, its derivatives are being explored for their potential to act as safer anti-inflammatory agents, sometimes with selective COX-2 inhibition, which can reduce gastrointestinal side effects associated with non-selective NSAIDs. mdpi.com

This compound is used in the manufacturing of antioxidants. nbinno.com The core structure is found in various compounds that exhibit antioxidant properties. researchgate.net Research on pyrimidine derivatives, for which this compound can be a starting material, has highlighted their antioxidant activities. researchgate.netresearchgate.net Similarly, studies on chalcones, which can be related to guanidine derivatives, have shown they possess antioxidant capabilities, often attributed to their ability to scavenge free radicals. mdpi.com

The antioxidant potential of compounds is often evaluated through assays like the DPPH radical scavenging method and the β-carotene bleaching assay. nih.gov While specific data for this compound is not provided, the broader class of guanidine and pyrimidine-containing compounds it helps create are recognized for their potential to combat oxidative stress. researchgate.netmdpi.com

Guanidine-based compounds have a significant history in the treatment of diabetes, with Metformin being a prominent example of a biguanide (B1667054) drug. d-nb.info Derivatives of this compound are explored for their potential antidiabetic effects. nbinno.com Research into novel guanidine derivatives of quinazoline-2,4(1H,3H)-dione has shown that these compounds can effectively suppress the formation of glycated proteins, a process relevant to late diabetic complications. rrpharmacology.rucyberleninka.ru This antiglycation activity suggests a potential therapeutic application in managing diabetes-related conditions like diabetic retinopathy and thrombosis. cyberleninka.ru

Interaction with Peptidergic Receptors (e.g., NPY Y2 Receptor Antagonists)

The guanidine moiety is a critical structural feature in a variety of biologically active compounds, including those that interact with G-protein coupled receptors (GPCRs) such as the Neuropeptide Y (NPY) receptors. researchgate.net The NPY system, which includes the Y2 receptor (Y2R), is a significant area of research due to its involvement in a wide range of physiological processes. researchgate.net While direct studies on the interaction of this compound with the NPY Y2 receptor are not extensively documented in publicly available research, the well-established role of the guanidine group in other Y2R antagonists provides a basis for inferring its potential activity.

The guanidine group, being strongly basic, is often a key element for the interaction of ligands with the NPY Y2 receptor. researchgate.net However, this strong basicity can also negatively impact a compound's drug-like properties. researchgate.net Research into argininamide-type NPY Y2 receptor antagonists, which are structurally related to the endogenous ligand, has demonstrated the importance of the guanidine functionality for receptor binding and antagonism. researchgate.net For instance, the development of acylguanidine bioisosteres for argininamide-type antagonists has shown that while the basicity of the acylguanidine is significantly lower than that of a guanidine, it is still sufficient for key interactions with acidic amino acid residues within the Y2 receptor. researchgate.net

One of the most well-known non-peptidic NPY Y2 receptor antagonists is BIIE0246. nih.govopnme.com This complex molecule contains a guanidine group that is crucial for its high-affinity binding to the receptor. researchgate.net The exploration of small-molecule libraries has led to the discovery of other selective Y2R antagonists that are structurally distinct from BIIE0246, highlighting the diverse chemical scaffolds that can achieve Y2R antagonism. nih.gov These findings underscore the potential for various guanidine-containing compounds to act as modulators of the NPY Y2 receptor. The presence of the 4-cyanophenyl group in this compound introduces specific electronic and steric properties that would influence its interaction with the receptor's binding pocket, though the precise nature of this interaction remains to be elucidated through dedicated experimental studies.

Table 1: Examples of NPY Y2 Receptor Antagonists and Key Structural Features

| Compound Name | Key Structural Feature(s) | Receptor Affinity/Activity |

| BIIE0246 | Peptidomimetic with a guanidine group | High-affinity Y2R antagonist nih.govopnme.com |

| JNJ-5207787 | Small molecule antagonist | Selective for Y2 receptor nih.govuni-regensburg.de |

| Argininamide-type antagonists | Guanidine or acylguanidine moiety | Y2R antagonism with varying affinities researchgate.net |

DNA Minor Groove Binding

The ability of small molecules to bind to specific sequences of DNA is a foundational aspect of molecular biology and drug design. The minor groove of the DNA double helix is a particularly attractive target for the development of therapeutic agents. beilstein-journals.org Guanidine-containing compounds have been a subject of interest in this area due to their structural and physicochemical properties. researchgate.net At physiological pH, the guanidinium group is protonated, forming a dicationic species that can favorably interact with the negatively charged phosphate backbone of DNA. researchgate.net

While specific research detailing the DNA minor groove binding of this compound is limited, the broader class of compounds containing guanidine or bis-guanidine moieties has been investigated for this purpose. researchgate.net These compounds are often designed to fit snugly within the minor groove, particularly at AT-rich sequences. nih.gov The interaction is typically stabilized by a combination of electrostatic interactions, hydrogen bonding, and van der Waals forces. beilstein-journals.org

Studies on bis-guanidine-like diaromatic compounds have shown that they can act as DNA minor groove binders. researchgate.net The design of novel compounds often involves modifying the linker between two guanidine groups or altering the aromatic core to optimize the fit and binding affinity. researchgate.net For example, the replacement of a benzene ring with a pyridazin-3(2H)-one core in some guanidine derivatives was hypothesized to enhance the formation of hydrogen bonds within the DNA minor groove, a critical factor for the stability of the drug-DNA complex.

The binding of a small molecule to the DNA minor groove can be assessed using various biophysical techniques, including DNA thermal denaturation experiments and circular dichroism. researchgate.net These methods can confirm the binding mode and provide information about the stability of the complex. While the potential for this compound to act as a DNA minor groove binder can be inferred from its guanidine moiety, its specific binding affinity and sequence preference would need to be determined experimentally.

Table 2: Research Findings on Guanidine Derivatives as DNA Minor Groove Binders

| Compound Class | Key Findings | Experimental Techniques |

| Bis-guanidine-like diaromatic compounds | Act as DNA minor groove binders. researchgate.net | Thermal denaturation, Circular dichroism researchgate.net |

| Pyridazin-3(2H)-one-based guanidines | Designed to enhance hydrogen bonding in the minor groove. | Molecular docking studies |

Advanced Applications and Research Directions

Catalytic Applications of Guanidine (B92328) Derivatives

Guanidine derivatives are highly valued in catalysis due to their strong Brønsted basicity and their efficacy as N-donor ligands. researchgate.netsemanticscholar.orgineosopen.org Their catalytic activity can be finely tuned by modifying substituents, which alters the electronic and steric properties of the molecule. semanticscholar.orgfao.org This adaptability allows for precise control over chemical reactions, including their speed, selectivity, and yield. semanticscholar.org The combination of chiral guanidines with metal species has further broadened their application, enabling challenging transformations that are difficult with conventional catalysts. rsc.org

Chiral guanidines, particularly those with a bicyclic structure, have become powerful organocatalysts, primarily due to their strong basicity and ability to act as hydrogen-bond donors. rsc.orgresearchgate.net These catalysts are effective in a variety of asymmetric syntheses. jst.go.jp Bicyclic guanidines like 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) and its derivatives are used in numerous base-catalyzed organic reactions. rsc.orgbeilstein-journals.org

Structurally diverse bicyclic guanidine catalysts have been developed, enabling many organic transformations with high efficiency and stereoselectivity. rsc.org For instance, [3.3.0]-bicyclic guanidines have demonstrated particular utility in reactions like the Strecker reaction through a bifunctional Brønsted acid activation mode. rsc.org Density functional theory (DFT) studies have been employed to understand the catalytic mechanisms and the origins of stereoselectivity, revealing that the bicyclic guanidinium (B1211019) catalyst plays a crucial role in assembling substrates through hydrogen bonds and other non-covalent interactions. researchgate.net These catalysts have been successfully applied in Michael additions, Diels-Alder reactions, and enantioselective protonations. ineosopen.orgbeilstein-journals.orgresearchgate.net

| Bicyclic Guanidine Catalyst | Type | Application | Ref. |

| 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD) | [4.4.0]-bicyclic | Brønsted base catalyst, Nucleophilic catalyst | rsc.orgbeilstein-journals.org |

| Chiral [3.3.0]-Guanidines | [3.3.0]-bicyclic | Asymmetric Strecker reaction | rsc.org |

| Chiral TBD Analogs | [4.4.0]-bicyclic | Enantioselective Michael additions, Diels-Alder reactions | beilstein-journals.org |

| Axially Chiral BINOL-based Guanidines | Monocyclic | Various asymmetric reactions | thieme-connect.com |

Guanidines are excellent N-donor ligands for coordinating with a wide range of metals, forming stable and active catalysts. researchgate.netsemanticscholar.orgfao.org The ability to modify substituents on the guanidine framework allows for the modulation of the electronic and steric properties of the resulting metal complexes, thereby controlling their catalytic activity. semanticscholar.orgfao.org This has led to the development of highly active homogeneous catalysts for various organic reactions. semanticscholar.orgarkat-usa.org

Guanidine-type ligands, including monoguanidines, bis(guanidines), and hybrid guanidines, have been used to create complexes with transition metals such as copper, palladium, and ruthenium. researchgate.netsemanticscholar.org These complexes have shown efficacy in reactions like Suzuki cross-couplings, the isomerization of allylic alcohols, and carbene insertion reactions. researchgate.netarkat-usa.org The anionic counterpart, guanidinate, also serves as a versatile ligand, and its metal complexes are of great interest for their catalytic potential. rsc.orgrsc.org For example, guanidine-functionalized nanoparticles anchored to metal complexes have been used as efficient and reusable catalysts in click reactions. semanticscholar.orgarkat-usa.org

| Metal Complex | Ligand Type | Catalyzed Reaction | Ref. |

| Palladium-Guanidine | Monoguanidine | Suzuki reactions | researchgate.net |

| Ruthenium-Guanidine | Monoguanidine | Isomerization of allylic alcohols | researchgate.net |

| Dirhodium-Guanidine | Chiral Guanidine | Asymmetric N-H and O-H carbene insertion | arkat-usa.org |

| Copper-Guanidine | Bis(guanidine) | Atom Transfer Radical Polymerization (ATRP) | researchgate.netresearchgate.net |

| Iron/Copper-Phthalocyanine | Guanidine-functionalized nanoparticles | Condensation reactions (β-ketoamide synthesis) | semanticscholar.orgarkat-usa.org |

Guanidine derivatives serve as highly efficient organocatalysts for various polymerization reactions, offering a metal-free alternative that avoids contamination of the final polymer. acs.org They are particularly effective in the ring-opening polymerization (ROP) of cyclic esters like lactide and ε-caprolactone. ineosopen.orgacs.orgncl.edu.tw Bases such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and TBD are active catalysts for the ROP of lactide. acs.org The mechanism often involves the activation of both the monomer and an initiator molecule. acs.org

Beyond polymerization, guanidine catalysts are employed in a range of other organic reactions. Chiral guanidine derivatives have been used for enantioselective 1,4-addition of 1,3-dicarbonyl compounds to nitroalkenes and in Michael additions. ineosopen.org Guanidine-thiourea catalysts are effective in stereoselective Henry reactions. ineosopen.org Furthermore, guanidine derivatives can act as phase-transfer catalysts, facilitating reactions between reactants in different phases. ineosopen.org

Supramolecular Chemistry and Host-Guest Interactions

The guanidinium group is a key functional group in supramolecular chemistry, renowned for its ability to recognize and bind anions through a combination of ion pairing and hydrogen bonding. scispace.comresearchgate.net Its high pKa ensures it remains protonated over a wide pH range, making it a reliable binding motif. researchgate.netresearchgate.net This has led to its incorporation into numerous synthetic receptors and self-assembling systems. scispace.comresearchgate.net

The guanidinium cation is a powerful building block for the design of synthetic receptors that can selectively bind anionic guests. researchgate.net Its planar structure and multiple hydrogen bond donors allow for strong and directional interactions, particularly with oxoanions like carboxylates and phosphates. rsc.orgmdpi.com This mimicks the function of the arginine side chain in proteins, which uses the guanidinium group for anion recognition. scispace.commdpi.com

Researchers have designed a variety of abiotic receptors incorporating guanidinium units to bind specific targets. researchgate.net For example, a receptor combining a 2-(guanidiniocarbonyl)pyrrole unit was designed to bind N-acetyl-α-amino acid carboxylates with notable selectivity based on the amino acid side chain. rsc.org Other designs have anchored guanidinium groups to steroidal frameworks or crown ethers to create receptors capable of enantioselective recognition and binding of amino acids in aqueous environments. rsc.orgmdpi.com These synthetic receptors have potential applications in sensing, diagnostics, and separation technologies. rsc.orgmdpi.com

| Receptor Design | Target Anion | Key Features | Ref. |

| 2-(Guanidiniocarbonyl)pyrrole | N-acetyl-α-amino acid carboxylates | Binds via guanidinium-carboxylate and pyrrole (B145914) N-H···O interactions | rsc.org |

| Triaza-18-crown-6 with two guanidinium groups | Amino acids | Binds zwitterionic amino acids; fluorescent response | rsc.org |

| Guanidine-steroid conjugate | N-acetyl-α-amino carboxylic anions | Achieves enantioselective extraction and transport | mdpi.com |

| Guanidinium benzoxadiazole probe | Glyphosate | Red-emitting fluorescent sensor | researchgate.net |

Hydrogen bonding is the defining interaction in supramolecular assemblies involving guanidinium ions. The multiple N-H donors of the guanidinium group form strong, charge-assisted hydrogen bonds with anionic acceptors. researchgate.netrsc.org A common and robust interaction is the bidentate hydrogen-bonding motif between a guanidinium cation and a carboxylate anion, forming a stable R²₂(8) ring pattern. rsc.orgrsc.org These interactions are fundamental to the construction of larger, organized structures such as 1D ribbons, 2D layers, and 3D networks. mdpi.comrsc.orgrsc.org

Ligand Design for Metal Complexation

The guanidine and cyano moieties of 1-(4-cyanophenyl)guanidine make it a versatile building block for the design of sophisticated ligands used in metal complexation. The nitrogen-rich guanidine group can coordinate to a variety of metal centers, while the cyano group can participate in further coordination or be used as a reactive handle for building larger supramolecular structures.

Research has demonstrated the use of this compound in creating ligands for metal ions. For instance, the imino nitrogen atom of the guanidine group can form a ligand with sodium ions (Na⁺). researchgate.net This interaction has been leveraged to enhance the conduction of Na⁺ in polymer electrolytes, showcasing a practical application of its complexing ability. researchgate.net In a related context, the nitrate (B79036) salt of the compound, 1-(4-cyanophenyl)guanidinium nitrate, has also been noted in research concerning ligand design. rptu.de While specific complexes with this salt were not detailed, its inclusion in studies on N,N,P-ligands and heterobimetallic complexes points to its potential in this area. rptu.de The broader class of guanidinate ligands is well-known for its ability to form stable complexes with a range of transition metals, including niobium and molybdenum, highlighting the fundamental capacity of the guanidine core for metal coordination. researchgate.net

Analytical Chemistry Applications

In the field of analytical chemistry, this compound is relevant both as a target analyte in environmental studies and as a reagent in biochemical assays.

Detection and Quantification of Biomolecules

This compound is utilized in the development of analytical methods for the detection and quantification of specific biomolecules. chemimpex.com Its structural features allow it to serve as a tool in biochemical assays, contributing to a better understanding of cellular signaling pathways. chemimpex.com The compound's hydrochloride salt is specifically employed for these purposes, aiding in the enhancement and accuracy of such assays. chemimpex.com

Quantitation of Guanidine Derivatives in Environmental Water Sources

Guanidine derivatives, including this compound, are recognized for their potential to act as persistent and mobile organic compounds (PMOCs) in aquatic environments. nih.govresearchgate.net Due to their high water solubility, these compounds can pose a threat to water resource quality, making their detection and quantification crucial. researchgate.net

In a comprehensive study aimed at developing a robust analytical method for seven guanidine derivatives in Japan, this compound (abbreviated as CPG) was included as a target analyte. nih.govresearchgate.net The study analyzed various water samples, including lake water, river water, sewage effluent, and tap water. researchgate.net Despite the development of a sensitive detection method, the research found that this compound was not detected in any of the environmental water samples that were tested. researchgate.net This finding is significant as it provides a baseline for its environmental prevalence in the studied regions.

Development of LC-MS/MS Methods for Trace Analysis

To address the challenge of quantifying guanidine derivatives at trace levels in water, a novel analytical method based on liquid chromatography-tandem mass spectrometry (LC-MS/MS) was developed. nih.gov The development process involved a meticulous optimization of both sample preparation and instrumental analysis.

For sample preparation, a solid-phase extraction (SPE) protocol was established using a mixed-mode weak-cation-exchange cartridge connected in series with an activated carbon cartridge. nih.gov The instrumental analysis required the careful selection of an appropriate LC column to achieve the best separation and sensitivity for the target compounds. nih.gov Five different LC columns were evaluated, as detailed in the table below.

| Column Type | Column Name | Manufacturer |

|---|---|---|

| Hydrophilic Interaction Liquid Chromatography (HILIC) | ACQUITY UPLC BEH Amide | Waters |

| Hydrophilic Interaction Liquid Chromatography (HILIC) | Inertsil® HILIC | GL Sciences |

| Hydrophilic Interaction Liquid Chromatography (HILIC) | NUCLEODUR HILIC | MACHEREY-NAGEL |

| Mixed-Mode Liquid Chromatography (MMLC) | Acclaim™ Trinity P1 | Thermo |

| Reversed-Phase Liquid Chromatography (RPLC) | ACQUITY UPLC HSS T3 | Waters |

Ultimately, a HILIC column was selected for its superior performance, providing a suitable instrument detection limit and retention factor. nih.govresearchgate.net The finalized method demonstrated high precision, with analyte recoveries ranging from 73% to 137% and a coefficient of variation between 2.1% and 5.8% in spiked river water samples. nih.govresearchgate.net

Material Science

The reactivity and structural properties of this compound make it a valuable component in material science, particularly for creating materials with enhanced functionalities.

Creation of Specialized Polymers and Coatings

This compound is employed in the creation of specialized polymers and coatings designed to offer improved durability and resistance to environmental factors. chemimpex.com A specific application is found in the development of advanced electrolytes for energy storage devices. Researchers have incorporated this compound into a gel polymer electrolyte for sodium-ion batteries. researchgate.netresearchgate.net In this system, the compound is added to a matrix of polyvinylidene fluoride-co-hexafluoropropylene (PVDF-HFP) and tin(IV) oxide (SnO₂). researchgate.net The function of this compound is to optimize the pathway for ion conduction. researchgate.net The imino nitrogen atom of the guanidine group forms a ligand with sodium ions, which enhances the transport of these ions through the polymer matrix, ultimately improving the electrolyte's ionic conductivity. researchgate.netresearchgate.net

Development of Polymer Solid Electrolytes

The quest for safer and more efficient energy storage systems has propelled research into solid-state batteries, where solid polymer electrolytes (SPEs) are a critical component. Guanidinium salts and their derivatives, including this compound, have emerged as promising candidates for enhancing the performance of these electrolytes. The unique properties of the guanidinium cation, such as its high thermal stability, low toxicity, and ability to improve ionic conductivity, make it suitable for battery applications nih.gov.

Studies on PEO/PVP (Poly(vinylpyrrolidone)) blends have demonstrated the effects of adding guanidinium salts like guanidinium nitrate (GuN) and guanidinium carbonate (GuC). The addition of GuN salt was found to increase the amorphous nature of the polymer electrolyte mdpi.com. FESEM imaging of these electrolytes revealed a uniform and smooth surface, and the addition of the salt was confirmed to be fully dissolved and dispersed within the polymeric system at optimal concentrations nih.govmdpi.com.

The impact of salt concentration on ionic conductivity is a key area of investigation. In one study, the ionic conductivity of a PVP/PEO blend increased with the concentration of guanidinium nitrate up to 20 wt.%, reaching a peak value before decreasing at higher concentrations due to the formation of ion agglomerates mdpi.com. A similar trend was observed with guanidinium carbonate, though different optimal concentrations and conductivity values were reported nih.gov.

Specifically, the use of this compound as an additive has shown remarkable results. Research indicates that the addition of this compound to a solid polymer electrolyte can enhance the ionic conductivity by as much as 268% nii.ac.jp. This significant improvement highlights the potential of this specific guanidine derivative in developing high-performance solid-state batteries. The electrochemical stability of guanidinium-based ionic liquids has been reported to be as high as 4.2V, making them suitable for use with various electrode materials in lithium batteries researchgate.net.

| Polymer System | Guanidinium Salt Additive | Key Finding | Reference |

|---|---|---|---|

| Generic Solid Polymer Electrolyte | This compound | Ionic conductivity improved by 268%. | nii.ac.jp |

| PVP/PEO | Guanidinium Nitrate (GuN) | Conductivity increased to 1.84 × 10⁻⁶ S/cm with up to 20 wt.% GuN. The addition of the salt enhanced the amorphous nature of the polymer blend. | mdpi.com |

| PVP/PEO | Guanidinium Carbonate (GuC) | The 25 wt.% GuC added electrolyte achieved a higher conductivity of 3.00764 × 10⁻⁷ S/cm. | nih.gov |

| Guanidinium-based Polymeric Ionic Liquids (PILs) | LiTFSI | Li/LiFePO₄ solid-state batteries with these electrolytes delivered a capacity of 140 mAh g⁻¹ at 80°C. | researchgate.net |

Agricultural Chemistry

In the field of agricultural chemistry, this compound and its related structures are recognized for their utility as intermediates and active ingredients in the formulation of agrochemicals. chemimpex.comcymitquimica.com These compounds are explored for applications ranging from plant growth regulation to the development of more effective pest control agents with potentially lower environmental impact. chemimpex.comchemimpex.com

This compound serves as a key building block in the synthesis of more complex, biologically active molecules for agricultural use. chemimpex.comlookchem.com Its structure, which features a reactive cyanophenyl group, makes it a valuable precursor in creating novel agrochemical products. chemimpex.com

Research has specifically identified N-(4-Cyanophenyl)guanidine's role in formulating products that act as plant growth regulators, which can enhance crop protection. chemimpex.com A patent in this area details how substituted nitro- and cyanoguanidines can be used to increase crop yields and manage plant growth. google.com These compounds have been shown to produce cytokinin-like responses in plants and can inhibit lodging in graminaceous crops. google.com The application of these substituted guanidine derivatives to soil or seeds has been found to increase the size and/or number of tubers, fruits, and other harvestable plant parts. google.com

The versatility of the cyanoguanidine structure allows for the synthesis of various derivatives with specific agricultural applications. For instance, N-Cyano-N'-(4-cyanophenyl)-N''-(1,2,2-trimethylpropyl)guanidine is noted as an intermediate in the synthesis of agrochemicals. ontosight.ai This highlights the broader utility of the cyanophenyl guanidine scaffold in developing new agricultural technologies.

| Compound/Derivative | Application Area | Noted Role/Effect | Reference |

|---|---|---|---|

| This compound | Agrochemicals | Building block for bioactive molecules; explored for pest control. | chemimpex.comchemimpex.comlookchem.com |

| N-(4-Cyanophenyl)guanidine | Plant Growth Regulation | Used in formulating agrochemicals that act as plant growth regulators. | chemimpex.com |

| Substituted Phenyl/Benzyl Cyanoguanidines | Crop Yield & Growth Regulation | Increase crop yield, inhibit lodging, induce cytokinin-like responses. | google.com |

| N-Cyano-N'-(4-cyanophenyl)-N''-(1,2,2-trimethylpropyl)guanidine | Agrochemical Synthesis | Intermediate in the synthesis of agrochemicals. | ontosight.ai |

Future Perspectives and Emerging Research Areas

Structure-Activity Relationship (SAR) Studies for Drug Optimization

Structure-Activity Relationship (SAR) studies are fundamental to refining lead compounds into potent and selective drug candidates. For derivatives of 1-(4-cyanophenyl)guanidine, SAR investigations are crucial for optimizing their therapeutic potential. A prominent example is the development of the anti-HIV-1 drug rilpivirine, a diarylpyrimidine derivative synthesized using this compound as a starting material. researchgate.netresearchgate.net SAR studies on this class of compounds have been extensive, exploring how modifications to the pyrimidine (B1678525) core and its substituents affect antiviral potency and the ability to overcome drug resistance. researchgate.netresearchgate.net

Researchers systematically investigate how altering different parts of the molecule impacts its interaction with biological targets. researchgate.net For instance, in the development of diarylpyrimidine-based non-nucleoside reverse transcriptase inhibitors (NNRTIs), SAR studies have helped to exploit tolerant regions within the enzyme's binding pocket, leading to next-generation inhibitors with improved efficacy. researchgate.net These studies provide detailed insights that guide the rational design of new analogues with enhanced activity and better pharmacological profiles. researchgate.net

Development of Novel Therapeutic Agents with Improved Efficacy and Safety

The quest for new drugs with better efficacy and fewer side effects is a driving force in medicinal chemistry, and this compound serves as a key building block in this endeavor. chemimpex.com Its hydrochloride salt is recognized as a versatile intermediate for synthesizing a range of bioactive molecules. chemimpex.com Research has specifically highlighted its utility in developing treatments for neurological disorders and in cancer research, where its derivatives show promise in modulating critical biological pathways. chemimpex.com The goal is to discover new drugs that can interact with specific enzymes and receptors with high precision, leading to improved therapeutic outcomes. chemimpex.com

Guanidine-containing compounds are widely considered promising candidates for structural modification to create novel drugs for various diseases. researchgate.netnih.gov The development of rilpivirine, a potent NNRTI used in HIV-1 therapy, from a this compound precursor exemplifies this potential. researchgate.netresearchgate.net Beyond antiviral applications, research into guanidine (B92328) derivatives is expanding. For example, isopropoxy benzene (B151609) guanidine (IBG) has been identified as a potent agent against multidrug-resistant bacteria and can act as an antibiotic adjuvant, restoring the effectiveness of other antibiotics like colistin (B93849) against resistant Gram-negative pathogens. nih.gov This strategy of combining a guanidine compound with an existing antibiotic is a promising approach to combat bacterial resistance. nih.gov

Innovation in Drug Formulation and Delivery Systems

A significant challenge for many guanidine-based compounds is their poor oral bioavailability, often due to the highly polar nature of the guanidine group, which hinders absorption. nih.govacs.org To overcome this, researchers are developing innovative drug formulation and delivery systems.

One successful approach involves complexation with cyclodextrins. For the guanidine derivative isopropoxy benzene guanidine (IBG), which has limited aqueous solubility, complexation with hydroxypropyl-β-cyclodextrin (HP-β-CD) was shown to significantly improve its solubility by 164-fold. nih.gov This formulation converted the crystalline drug into a more soluble amorphous state, leading to enhanced absorption and bioavailability in preclinical models. nih.gov

Table 1: Pharmacokinetic Parameters of Isopropoxy Benzene Guanidine (IBG) with and without HP-β-CD Formulation An interactive data table showing the improved absorption and bioavailability of IBG when complexed with HP-β-CD.

| Formulation | Cmax (μg/mL) | AUC (μg·h/mL) | Bioavailability Improvement |

|---|---|---|---|

| IBG alone | 0.18 | 0.48 | - |

| IBG/HP-β-CD | 0.38 | 0.75 | 1.56-fold |

Data sourced from nih.gov

Another cutting-edge strategy is the development of novel prodrugs. Researchers have designed a system based on guanidine cyclic diimides (GCDIs), which are formed by reacting the guanidine group with a cyclic anhydride. acs.org This modification masks the positive charge of the guanidine, increasing its lipophilicity for better intestinal absorption. acs.org The GCDI structure is designed to be reversibly degradable, releasing the active guanidine drug once absorbed into the body. acs.org

Furthermore, nanotechnology offers new avenues for delivery. Guanidine-curcumin complexes have been loaded onto amine-functionalized hollow mesoporous silica (B1680970) nanoparticles (HMSNPs) for targeted breast cancer therapy. mdpi.com These nanocarriers can achieve high drug loading and provide sustained release of the therapeutic agent. mdpi.com Advanced polymer-based systems, sometimes called catalytic compartments, are also being explored to mimic cellular functions and provide controlled, site-specific release of therapeutic agents, including those with guanidine moieties. tandfonline.com

Exploration of Unconventional Mechanisms of Action

While the direct antimicrobial properties of guanidine compounds are well-known, research is uncovering more complex and unconventional mechanisms of action. The antimicrobial activity is generally dependent on the protonated guanidine group, which can interact with and disrupt bacterial cell membranes. nih.govnih.gov

Emerging research focuses on synergistic and adjuvant activities. The guanidine derivative IBG, while having no direct antibacterial effect on certain Gram-negative bacteria, was found to work synergistically with the antibiotic colistin to kill resistant strains. nih.gov This suggests a mechanism that involves restoring the pathogen's susceptibility to a conventional antibiotic. nih.gov Another unconventional mechanism involves the inhibition of bacterial defense systems. Some aminoguanidine (B1677879) compounds have been identified as potential inhibitors of the NorA efflux pump in Staphylococcus aureus. researchgate.net Efflux pumps are a major cause of antibiotic resistance, and blocking them can rejuvenate the activity of existing drugs.

Additionally, some guanidine compounds are being investigated for their ability to interact directly with genetic material. For example, guanidine has been shown to interact with the minor groove of DNA, which can lead to DNA damage and induce cell death in cancer cells. mdpi.com

Addressing Antimicrobial Resistance through Guanidine-Based Compounds

The rise of antimicrobial resistance is a global health crisis, and guanidine-based compounds represent a promising class of molecules to address this threat. mdpi.comsioc-journal.cn These compounds have demonstrated efficacy against a wide spectrum of clinically important pathogens, including multidrug-resistant (MDR) Gram-positive and Gram-negative bacteria. researchgate.netmdpi.com

Researchers have synthesized and tested numerous novel guanidine derivatives against resistant strains. In one study, a series of five guanidine-core small molecules were evaluated against extended-spectrum beta-lactamase (ESBL)-producing E. coli, multidrug-resistant P. aeruginosa, and methicillin-resistant S. aureus (MRSA), with results suggesting they hold promise as therapeutic alternatives. mdpi.comnih.gov Another study focused on novel guanidine hydrazones containing linear alkanes, which exhibited potent antibacterial properties against several MDR strains with minimum inhibitory concentrations (MICs) as low as 0.5 µg/mL. sioc-journal.cn

Table 2: Antibacterial Activity of Selected Guanidine Hydrazone Derivatives Against Resistant Strains An interactive data table presenting the Minimum Inhibitory Concentration (MIC) values of novel guanidine compounds against various bacteria.

| Compound | Bacterial Strain | MIC (μg/mL) |

|---|---|---|

| 1d | S. aureus (MRSA) 43300 | >64 |

| 1e | S. aureus (MRSA) 43300 | 32 |

| 2d | S. aureus (MRSA) 43300 | 1 |

| 2e | S. aureus (MRSA) 43300 | 0.5 |

Data sourced from sioc-journal.cn. Compounds are (E)-2-dodecylidenehydrazine-1-carboximidamide (1d), (E)-2-tetradecylidenehydrazine-1-carboximidamide (1e), (E)-2-(4-(heptyloxy)benzylidene)hydrazine-1-carboximidamide (2d), and (E)-2-(4-(octyloxy)benzylidene)hydrazine-1-carboximidamide (2e).

The guanidine functional group is a key structural motif in the design of anti-infective agents due to its ability to be protonated at physiological pH, which facilitates interaction with biological targets. researchgate.net Beyond direct killing, these compounds can also act as modulators of drug resistance, offering a dual benefit. researchgate.net The simple synthesis of many phenyl-guanidine derivatives makes them attractive starting points for further optimization and in vivo evaluation as potential chemotherapeutic agents to combat infections caused by resistant bacteria. mdpi.com

常见问题